Fusidic Acid-d6
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Overview
Description
Fusidic Acid-d6 is a deuterium-labeled derivative of Fusidic Acid, a bacteriostatic antibiotic produced by the fungus Fusidium coccineum. This compound belongs to the class of steroids and is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Fusidic Acid. The deuterium labeling helps in tracing and quantifying the compound during various analytical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fusidic Acid-d6 involves the incorporation of deuterium atoms into the Fusidic Acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of Fusidic Acid can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Fusidic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: Substitution reactions can occur at various positions within the molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Fusidic Acid-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Fusidic Acid.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Fusidic Acid in biological systems.
Medicine: Used in research to understand the mechanism of action of Fusidic Acid and its potential therapeutic applications.
Industry: Employed in the development of new antibiotics and in the study of drug resistance mechanisms
Mechanism of Action
Fusidic Acid-d6 exerts its effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the release of EF-G and thereby halting the translocation process during protein synthesis. This inhibition leads to the cessation of bacterial growth .
Comparison with Similar Compounds
Fusidic Acid-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Fusidic Acid: The non-deuterated form, used widely as an antibiotic.
Rifampicin: Another antibiotic that inhibits bacterial RNA synthesis.
Chloramphenicol: An antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Compared to these compounds, Fusidic Acid-d6 offers the advantage of being traceable in analytical studies, making it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C31H48O6 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1/i1D3,2D3 |
InChI Key |
IECPWNUMDGFDKC-CUNJLYJJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/1\[C@@H]2C[C@H]([C@H]3[C@]4(CC[C@H]([C@H]([C@@H]4CC[C@@]3([C@]2(C[C@@H]1OC(=O)C)C)C)C)O)C)O)/C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
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